1-(3-Bromophenyl)cyclopropanecarbonitrile
Overview
Description
1-(3-Bromophenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C10H8BrN . It has a molecular weight of 222.08 .
Molecular Structure Analysis
The InChI notation for this compound is 1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 334.3±35.0 °C at 760 mmHg, and a flash point of 156.0±25.9 °C . It has a molar refractivity of 50.9±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 144.3±5.0 cm3 .Scientific Research Applications
Asymmetric Reduction and Cyclopropane Derivatives
The compound 1-(3-Bromophenyl)cyclopropanecarbonitrile and its derivatives have been utilized in asymmetric reduction processes. For example, the reduction of 2-bromo-1-phenylethylidenemalononitrile with chiral NAD(P)H models yields cyclopropane ring products with significant enantiomeric purity (Li, Liu, & Deng, 1999). Similarly, the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, an important intermediate in pharmaceutical synthesis, involves a process that starts from commercially available precursors (Hou et al., 2016).
Interaction with Nucleophiles
The interaction of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles leads to the formation of cyclopropane bis-lactones, demonstrating the versatility of bromophenylcyclopropanecarbonitrile derivatives in chemical reactions (Fariña et al., 1986).
Organometallic Chemistry
In organometallic chemistry, the interaction of nickel(0) complexes with mono- and di-bromo derivatives of cyclopropane has been explored. These studies contribute to understanding the formation of novel η3-allylnickel complexes (Peganova et al., 1990).
Cycloaddition Reactions
Cycloaddition reactions of this compound derivatives, such as the [2+2] dimerization of 1-bromo-2-phenylcyclopropene, have been investigated. These studies are significant for the synthesis of complex organic structures (Lee et al., 2009).
Organosilicon Compounds Synthesis
The synthesis of organosilicon compounds from tetra-substituted cyclopropyl benzyl bromide, a derivative of this compound, highlights its use in producing functionalized cyclopropane derivatives (Gholizadeh et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBUFCWKWBTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601778 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-83-1 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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